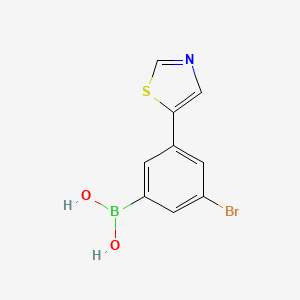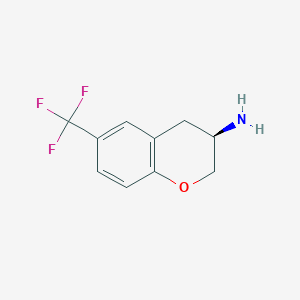
5-Methyl-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-oxazinan-2-one is a six-membered cyclic urethane, which belongs to the class of oxazinanones. These compounds are known for their significant biological activities and are used as key structural units in various bioactive natural products and pharmaceutically important molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One of the common methods involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst.
Carbonate Chemistry: Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD).
Industrial Production Methods
Industrial production methods often utilize eco-friendly and high-yielding synthetic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts for the conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones is a notable method. This approach is efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Methyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazinan-2-one: Similar in structure but lacks the methyl group at the 5-position.
1,3-Oxazinane-2,5-dione: Contains an additional carbonyl group compared to 5-Methyl-1,3-oxazinan-2-one.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Propriétés
Numéro CAS |
100792-01-6 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7) |
Clé InChI |
LELZSUDFAAFITO-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)






![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
